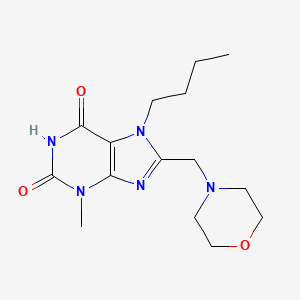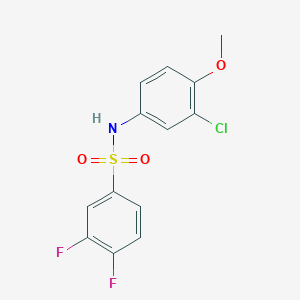
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione, also known as BM212, is a synthetic compound with potential therapeutic applications. It belongs to the class of purine derivatives and has been extensively studied for its biological properties.
Mecanismo De Acción
The exact mechanism of action of 7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in DNA replication and repair. It may also modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune function. It has also been shown to reduce inflammation and oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione has several advantages for lab experiments, including its high potency and specificity for certain enzymes. However, it also has limitations, such as its poor solubility in water and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione, including the development of more efficient synthesis methods, the identification of its molecular targets, and the evaluation of its potential as a therapeutic agent in clinical trials. Other potential applications include its use as a tool for studying DNA replication and repair mechanisms.
Métodos De Síntesis
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione can be synthesized by a multistep process involving the reaction of 8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione with butylamine and morpholine. The resulting compound can be purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
7-butyl-3-methyl-8-(4-morpholinylmethyl)-3,7-dihydro-1H-purine-2,6-dione has been studied for its potential use in the treatment of various diseases, including cancer, viral infections, and inflammatory disorders. It has shown promising results in preclinical studies and has been found to be effective against a wide range of cancer cell lines.
Propiedades
IUPAC Name |
7-butyl-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O3/c1-3-4-5-20-11(10-19-6-8-23-9-7-19)16-13-12(20)14(21)17-15(22)18(13)2/h3-10H2,1-2H3,(H,17,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIQWHAQKLHFHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=NC2=C1C(=O)NC(=O)N2C)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5313558.png)
![4-(6-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-4-pyrimidinyl)morpholine](/img/structure/B5313562.png)

![N-benzyl-N'-[4-(2-pyrrolidin-1-ylethyl)phenyl]sulfamide](/img/structure/B5313581.png)
![2-[2-(2-bromo-5-ethoxyphenyl)vinyl]quinoline](/img/structure/B5313584.png)

![diethyl 5-{[(propylamino)carbonyl]amino}isophthalate](/img/structure/B5313604.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-(4-hydroxy-3-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5313608.png)
![N~1~-(1-ethyl-5-oxopyrrolidin-3-yl)-N~2~-[(4-fluoro-2-methylphenyl)sulfonyl]glycinamide](/img/structure/B5313613.png)
![1-(4-pyridinylmethyl)-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5313614.png)
![6-[2-(5-chloro-2-ethoxyphenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5313623.png)
![5-{5-bromo-2-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5313627.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5313658.png)
![2-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5313663.png)